Molecular Size and Lipophilicity: Azetidine vs. Cyclic Amine Analogs
The molecular weight (MW) and lipophilicity (cLogP) of a compound are critical for predicting oral bioavailability (Lipinski's Rule of Five). 6-(Azetidin-1-yl)pyridazin-3-ol has a MW of 151.17 g/mol, which is significantly lower than its five- and six-membered ring analogs . This smaller molecular size is a key differentiator for lead optimization programs aiming to reduce molecular weight. Furthermore, the azetidine analog exhibits a lower calculated LogP (XLogP3-AA = -1.1 for the closely related 6-(azetidin-3-yl)pyridazin-3-ol isomer) compared to the piperidine analog, indicating superior aqueous solubility and a more favorable starting point for tuning pharmacokinetic properties [1].
| Evidence Dimension | Molecular Weight (g/mol) and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Molecular Weight: 151.17 g/mol. cLogP: Estimated ~ -1.1 (based on isomer data). |
| Comparator Or Baseline | 6-(Pyrrolidin-1-yl)pyridazin-3-ol: MW 165.19 g/mol. 6-(Piperidin-1-yl)pyridazin-3-ol: MW 179.22 g/mol, XLogP3-AA = 0.7. 6-(Morpholin-4-yl)pyridazin-3-ol: MW 181.19 g/mol. |
| Quantified Difference | The azetidine analog has a 13.9 g/mol lower MW than the piperidine analog and a 1.8 unit lower XLogP3-AA, indicating a significant shift in solubility/permeability balance. |
| Conditions | Computed molecular properties from authoritative public databases (PubChem, ChemSrc) and vendor technical notes. |
Why This Matters
The lower molecular weight and LogP of the azetidine derivative directly support lead optimization goals for efficient drug design, making it a preferred scaffold fragment for programs targeting low-molecular-weight, highly soluble candidates.
- [1] PubChem. Computed Properties: 6-(Pyrrolidin-1-yl)pyridazin-3-ol (CID 114266) and 6-(Piperidin-1-yl)pyridazin-3-ol (CID 114262). Accessed May 7, 2026. View Source
